2-Nor-1,3-seco-1,25-dihydroxyvitamin D3
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Overview
Description
The compound 2-Nor-1,3-seco-1,25-dihydroxyvitamin D3 is a complex organic molecule characterized by multiple functional groups, including hydroxyl groups and alkenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nor-1,3-seco-1,25-dihydroxyvitamin D3 involves multiple steps, including the formation of the indene ring system and the introduction of the hydroxyl and alkene groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The alkenes can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of alkenes.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for the substitution of hydroxyl groups.
Major Products
The major products formed from these reactions include carbonyl compounds, saturated hydrocarbons, and substituted derivatives of the original compound.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Nor-1,3-seco-1,25-dihydroxyvitamin D3 involves its interaction with specific molecular targets and pathways. The hydroxyl and alkene groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Nor-1,3-seco-1,25-dihydroxyvitamin D3: can be compared with other compounds having similar structures, such as:
Uniqueness
The uniqueness of This compound lies in its specific arrangement of functional groups and the resulting
Properties
CAS No. |
113490-37-2 |
---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol |
InChI |
InChI=1S/C26H44O3/c1-19(8-6-15-25(3,4)29)23-12-13-24-22(9-7-16-26(23,24)5)11-10-21(14-17-27)20(2)18-28/h10-11,19,23-24,27-29H,2,6-9,12-18H2,1,3-5H3/b21-10+,22-11+/t19?,23-,24-,26+/m1/s1 |
InChI Key |
PDCWVQZLMVLGLG-SHAYHDQHSA-N |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C(CCO)C(=C)CO)C |
Isomeric SMILES |
CC(CCCC(C)(C)O)[C@H]1CC[C@H]\2[C@]1(CCC/C2=C\C=C(/CCO)\C(=C)CO)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C(CCO)C(=C)CO)C |
Synonyms |
2-nor-1,3-seco-1,25(OH)2 D3 2-nor-1,3-seco-1,25-dihydroxyvitamin D3 |
Origin of Product |
United States |
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